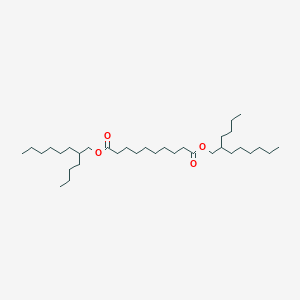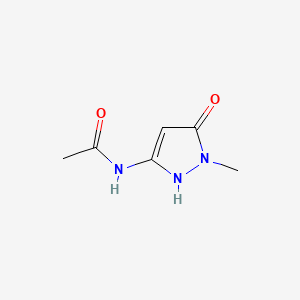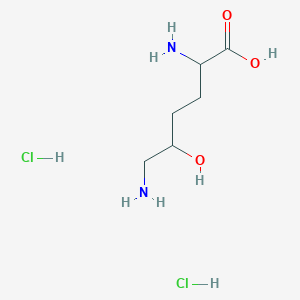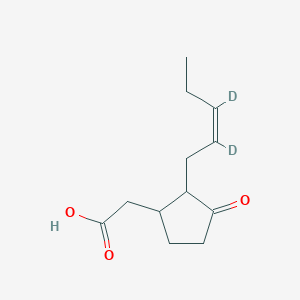![molecular formula C9H20N2O2 B1143254 Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate CAS No. 176982-57-3](/img/structure/B1143254.png)
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is a chemical compound with the CAS Number: 176982-57-3. It has a molecular weight of 188.27 and its IUPAC name is tert-butyl (1S)-3-amino-1-methylpropylcarbamate . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate are not available, it’s known that tert-butyl carbamates are used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
This compound has a molecular weight of 188.27 . It is in the form of oil and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Enantioselective Synthesis
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate plays a crucial role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its effectiveness is demonstrated in a study that highlights its importance in the synthesis process, particularly in maintaining the relative substitution of the cyclopentane ring, as shown in the crystal structure analysis of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Natural Product Derivatives
This compound is also significant in the synthesis of natural product derivatives. It serves as a key intermediate in the synthesis of jaspine B, isolated from various sponges, which exhibits cytotoxic activity against several human carcinoma cell lines. The synthesis process involves several steps, including esterification and Corey-Fuchs reaction, demonstrating the compound's versatility in complex chemical synthesis (Tang et al., 2014).
Catalytic Reactions and Synthesis
The compound finds application in catalytic reactions and synthesis, where it is used for the preparation of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method is compatible with various substrates, offering a pathway to protected amino acids, showcasing the compound's role in facilitating complex organic reactions (Lebel & Leogane, 2005).
Preparation of Novel Glycoconjugates
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate is utilized in the preparation of novel glycoconjugates. The reaction under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates, indicating the compound's utility in generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Safety And Hazards
The safety information for this compound includes pictograms GHS05 and GHS07. The signal word is “Danger”. Hazard statements include H315, H318, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Carbamates, such as Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate, play a significant role in modern drug discovery and medicinal chemistry. They are structural elements of many approved therapeutic agents and are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes . Therefore, the future directions of this compound could involve further exploration in the field of medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-4-aminobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFSNZHLGGAJC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[c]pyran-1(3H)-one, 3-ethoxyhexahydro-7-hydroxy-7-methyl-, [3S-(3alpha,4aalpha,7alpha,7aal](/img/no-structure.png)
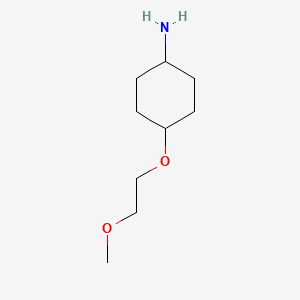
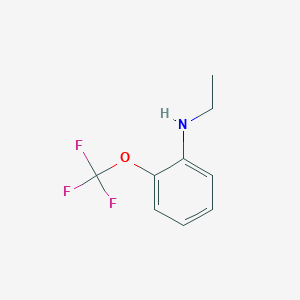
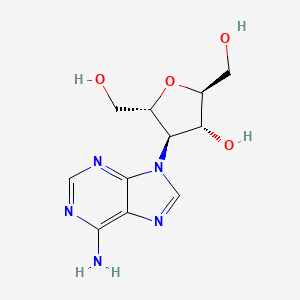
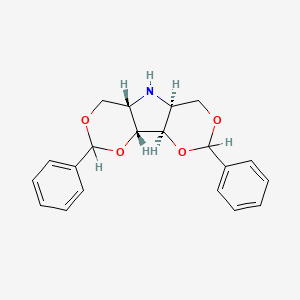
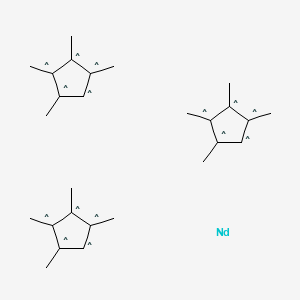
![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)
